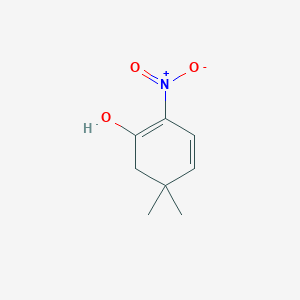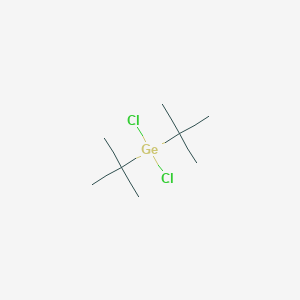
Di-tert-butyl(dichloro)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(dichloro)germane is an organogermanium compound with the chemical formula [(CH₃)₃C]₂GeCl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of two tert-butyl groups and two chlorine atoms attached to the germanium atom makes it a unique compound with specific chemical properties.
准备方法
Di-tert-butyl(dichloro)germane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:
GeCl4+2(CH3)3CLi→(CH3)3C2GeCl2+2LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Di-tert-butyl(dichloro)germane undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl or aryl lithium compounds, Grignard reagents, and amines.
-
Oxidation Reactions: : The compound can be oxidized to form germanium dioxide or other germanium-containing compounds. Oxidizing agents such as hydrogen peroxide or ozone are typically used.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl lithium reagent would yield a di-tert-butyl(alkyl)germane compound.
科学研究应用
Di-tert-butyl(dichloro)germane has several applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the study of germanium’s chemical behavior and bonding characteristics.
-
Biology and Medicine: : Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active germanium compounds.
-
Industry: : The compound is used in the semiconductor industry for the deposition of germanium-containing films. It is also used in the production of specialized materials and catalysts.
作用机制
The mechanism by which di-tert-butyl(dichloro)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, forming new germanium-carbon or germanium-nitrogen bonds. In oxidation reactions, the germanium atom undergoes a change in oxidation state, leading to the formation of germanium-oxygen bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, organogermanium compounds may interact with cellular components, leading to various biochemical effects.
相似化合物的比较
Di-tert-butyl(dichloro)germane can be compared with other similar compounds, such as:
-
Di-tert-butyl(dichloro)silane: : Similar in structure but with silicon instead of germanium. It exhibits different reactivity due to the differences in the chemical properties of silicon and germanium.
-
Di-tert-butyl(dichloro)tin: : Contains tin instead of germanium. Tin compounds often have different applications and reactivity compared to germanium compounds.
-
Di-tert-butyl(dichloro)lead: : Lead compounds are generally more toxic and have different chemical behavior compared to germanium compounds.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organogermanium chemistry and its potential biological activity.
属性
CAS 编号 |
82236-89-3 |
|---|---|
分子式 |
C8H18Cl2Ge |
分子量 |
257.76 g/mol |
IUPAC 名称 |
ditert-butyl(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI 键 |
PSIUTHBVVDLEFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


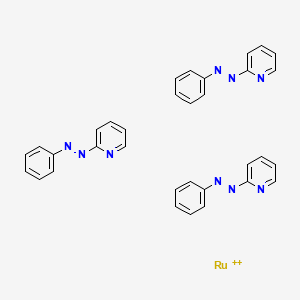
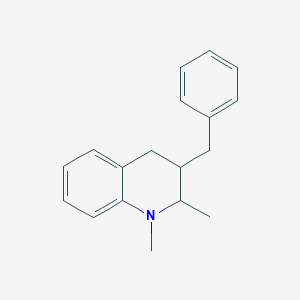
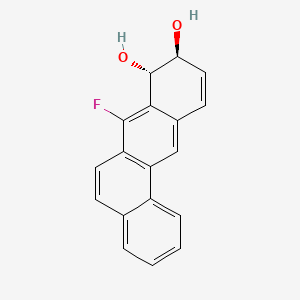
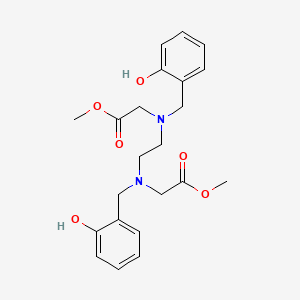
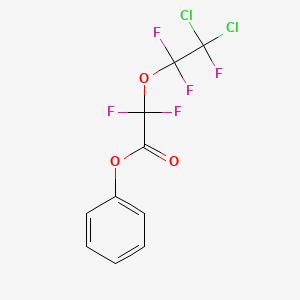

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
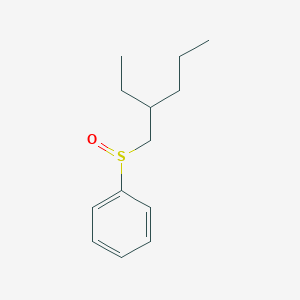
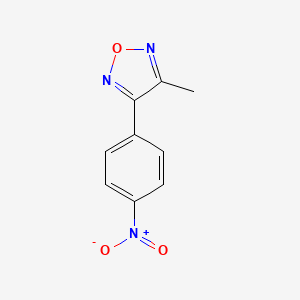
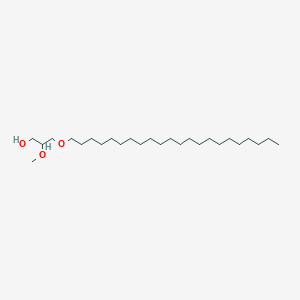
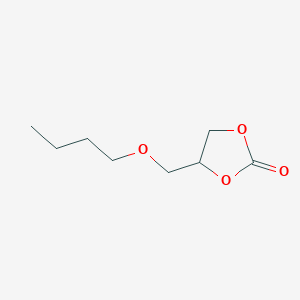
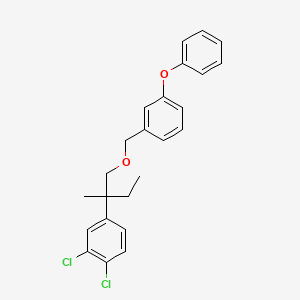
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
